Monisouron

描述

属性

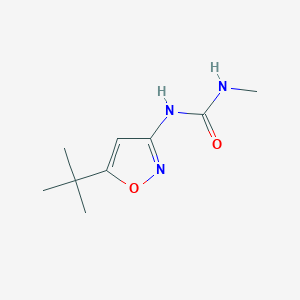

IUPAC Name |

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)6-5-7(12-14-6)11-8(13)10-4/h5H,1-4H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGLRTKPJBGNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058126 | |

| Record name | Monoisouron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55807-46-0 | |

| Record name | Monisouron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055807460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoisouron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-methylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONISOURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61X13C8620 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Monisouron: An In-depth Technical Guide on its Mechanism of Action in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monisouron is a urea-based herbicide that selectively controls a variety of annual and perennial weeds. Its primary mechanism of action involves the potent and specific inhibition of photosynthesis at the Photosystem II (PSII) complex within the chloroplasts of susceptible plant species. This guide provides a comprehensive overview of the molecular basis of this compound's herbicidal activity, supported by quantitative data from analogous compounds, detailed experimental protocols for its study, and visual representations of the key pathways and workflows. Due to the limited availability of public research specifically on this compound, this document leverages data from well-characterized urea herbicides like diuron and linuron to illustrate the core principles of its mode of action.

Core Mechanism of Action: Inhibition of Photosystem II

This compound, as a member of the urea herbicide family, disrupts the photosynthetic electron transport chain in plants.[1][2][3][4] The specific target of urea herbicides is the D1 protein, a core component of the Photosystem II (PSII) reaction center located in the thylakoid membranes of chloroplasts.[1]

This compound binds to a specific niche on the D1 protein, known as the QB-binding site. This binding is competitive with plastoquinone (PQ), the native electron acceptor. By occupying the QB site, this compound effectively blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This interruption of the electron flow halts the linear electron transport, which in turn stops the production of ATP and NADPH, the essential energy and reducing power for carbon fixation (the Calvin cycle).

The blockage of electron transport leads to a cascade of damaging events. The accumulation of highly energized chlorophyll molecules results in the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS cause rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, chlorophyll bleaching (chlorosis), and ultimately, cell death (necrosis).

Signaling Pathway of Photosystem II Inhibition by this compound

Caption: Signaling pathway of Photosystem II inhibition by this compound.

Quantitative Data

Table 1: Photosystem II Inhibition by Diuron

| Parameter | Organism/System | Value | Reference |

| IC50 (Electron Transport) | Aphanocapsa 6308 (cyanobacterium) membranes | 6.8 x 10⁻⁹ M | |

| EC50 (Photosynthetic Efficiency) | Freshwater biofilms | 7 to 36 µg/L | |

| IC10 (Quantum Yield) | Halophila ovalis (seagrass) | 0.4 µg/L | |

| IC50 (Quantum Yield) | Halophila ovalis (seagrass) | Varies with temperature (e.g., ~5-15 µg/L) |

IC50: The concentration of a substance that causes a 50% inhibition of a specific biological or biochemical function. EC50: The concentration of a substance that causes a 50% effect. IC10: The concentration of a substance that causes a 10% inhibition.

Table 2: Herbicidal Effect of Linuron on Plant Growth

| Plant Species | Application | Effect | Concentration | Reference |

| Lettuce | Nutrient Solution | Toxicity symptoms after 7 days | 0.15 µg/mL | |

| Lettuce | Nutrient Solution | Toxicity symptoms after 10 days | 0.06 µg/mL | |

| Turnip | Nutrient Solution | Toxicity symptoms developed after transfer to herbicide-free solution | 0.7-0.8 µg/g fresh weight (accumulated) |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PSII-inhibiting herbicides like this compound.

Chlorophyll Fluorescence Assay for PSII Inhibition

This non-invasive technique is a rapid and sensitive method to measure the efficiency of Photosystem II and detect the effects of herbicides that target it.

Objective: To determine the effect of this compound on the maximum quantum yield of PSII (Fv/Fm) and the effective quantum yield of PSII (ΦPSII).

Materials:

-

Plant specimens (e.g., Arabidopsis thaliana, spinach, or target weed species)

-

This compound solutions of varying concentrations

-

Solvent for this compound (e.g., acetone or DMSO)

-

Portable chlorophyll fluorometer (e.g., PAM-2500, HandyPEA)

-

Dark adaptation clips

-

Growth chamber or greenhouse with controlled light and temperature

Protocol:

-

Plant Treatment: Grow healthy, uniform plants to a suitable stage (e.g., 3-4 week old Arabidopsis). Apply this compound solutions of different concentrations (including a solvent-only control) to the plants, either through foliar spray or by watering the soil.

-

Dark Adaptation: After a set incubation period (e.g., 24, 48, 72 hours), detach a leaf from each plant and immediately place it in a dark adaptation clip for at least 20-30 minutes. This ensures that all reaction centers of PSII are open.

-

Measurement of Fv/Fm:

-

Place the fluorometer's fiber optic probe over the dark-adapted leaf sample.

-

Measure the minimal fluorescence (Fo) by applying a weak measuring light.

-

Apply a short, saturating pulse of high-intensity light to measure the maximal fluorescence (Fm).

-

The fluorometer software will calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.

-

-

Measurement of ΦPSII (under illumination):

-

For light-adapted leaves, measure the steady-state fluorescence (Fs).

-

Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').

-

The effective quantum yield of PSII is calculated as ΦPSII = (Fm' - Fs) / Fm'.

-

-

Data Analysis: Compare the Fv/Fm and ΦPSII values of the this compound-treated plants with the control plants. A decrease in these values indicates inhibition of PSII. Plot the data as a dose-response curve to determine the IC50 value.

Experimental Workflow: Chlorophyll Fluorescence Assay

Caption: Workflow for Chlorophyll Fluorescence Assay.

Hill Reaction Assay for Electron Transport Inhibition

This classic biochemical assay directly measures the rate of photosynthetic electron transport in isolated chloroplasts.

Objective: To quantify the inhibitory effect of this compound on the rate of electron flow from water to an artificial electron acceptor.

Materials:

-

Fresh spinach leaves

-

Ice-cold grinding buffer (e.g., 0.4 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl)

-

Ice-cold suspension buffer (e.g., 0.1 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl)

-

Blender, cheesecloth, and centrifuge

-

Artificial electron acceptor: 2,6-dichlorophenolindophenol (DCPIP) solution

-

This compound solutions of varying concentrations

-

Spectrophotometer

-

Light source and water bath

Protocol:

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves in ice-cold grinding buffer.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at low speed to pellet cell debris.

-

Centrifuge the supernatant at a higher speed to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in ice-cold suspension buffer.

-

-

Reaction Setup:

-

Prepare a series of test tubes, each containing the reaction buffer and a specific concentration of this compound (including a no-herbicide control).

-

Add the DCPIP solution to each tube. DCPIP is blue in its oxidized state and becomes colorless when reduced.

-

Keep the tubes on ice and in the dark.

-

-

Measurement of Hill Reaction:

-

To start the reaction, add a small volume of the isolated chloroplast suspension to a tube and mix.

-

Immediately measure the initial absorbance of the solution at 600 nm (the absorbance maximum of oxidized DCPIP) using a spectrophotometer. This is the time-zero reading.

-

Expose the tube to a strong light source.

-

At regular time intervals (e.g., every 1-2 minutes), remove the tube from the light, quickly wipe it, and measure the absorbance at 600 nm.

-

Continue for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Plot the absorbance at 600 nm against time for each this compound concentration.

-

The rate of the Hill reaction is the slope of the linear portion of the curve (change in absorbance per unit time).

-

Compare the rates of the this compound-treated samples to the control. Calculate the percent inhibition for each concentration and determine the IC50 value.

-

Experimental Workflow: Hill Reaction Assay

Caption: Workflow for Hill Reaction Assay.

Conclusion

This compound is a urea-based herbicide with a well-understood mechanism of action centered on the inhibition of Photosystem II. By competitively binding to the D1 protein, it disrupts photosynthetic electron transport, leading to a cessation of energy production and the generation of phytotoxic reactive oxygen species. While specific quantitative data for this compound remains limited in the public domain, analysis of analogous compounds like diuron and linuron provides a strong framework for understanding its herbicidal potency. The experimental protocols detailed in this guide, particularly chlorophyll fluorescence and Hill reaction assays, are robust methods for further characterizing the activity of this compound and other PSII-inhibiting herbicides. This technical guide serves as a foundational resource for researchers and professionals in the fields of plant science, weed management, and herbicide development.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Monisouron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monisouron is a selective herbicide belonging to the urea class of chemical compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed information on its synthesis and analytical methodologies is limited in publicly available literature; however, this document compiles the known data and provides generalized experimental frameworks based on related compounds and its herbicidal class. The primary mode of action for this compound, like other urea-based herbicides, is the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants. This disruption of photosynthesis ultimately leads to plant death. This technical paper aims to be a foundational resource for researchers and professionals involved in the study and development of herbicides and related chemical entities.

Chemical Structure and Identification

This compound is an achiral molecule with the systematic IUPAC name 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-methylurea. Its chemical structure is characterized by a central urea moiety linked to a tert-butyl substituted isoxazole ring and a methyl group.

| Identifier | Value |

| IUPAC Name | 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-methylurea |

| CAS Name | N-[5-(1,1-dimethylethyl)-3-isoxazolyl]-N'-methylurea |

| CAS Number | 55807-46-0[1] |

| Molecular Formula | C9H15N3O2[1] |

| Molecular Weight | 197.23 g/mol [1] |

| SMILES | CC(C)(C)c1cc(NC(=O)NC)no1 |

| Chemical Class | Urea Herbicide |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available. The following table summarizes the known information.

| Property | Value |

| Melting Point | 187 °C[1] |

| Solubility | Data not available. As a urea-based compound, it is expected to have low solubility in water and higher solubility in organic solvents. |

| Vapor Pressure | Data not available. |

| pKa | Data not available. |

Mechanism of Action: Inhibition of Photosystem II

The primary mechanism of action for this compound is the inhibition of Photosystem II (PSII) in the chloroplasts of susceptible plants.[2] This action is characteristic of the urea class of herbicides.

This compound acts by binding to the D1 protein, a key component of the PSII reaction center. Specifically, it competes with plastoquinone (PQ), the native electron acceptor, for its binding site (the QB site) on the D1 protein. This competitive binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).

The interruption of the photosynthetic electron transport chain has several critical consequences:

-

Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of the electrochemical gradient necessary for ATP synthesis and the reduction of NADP+ to NADPH, both of which are essential for carbon fixation.

-

Formation of Reactive Oxygen Species (ROS): The stalled electron transport leads to the formation of highly reactive triplet chlorophyll and singlet oxygen. These ROS cause lipid peroxidation, membrane damage, and chlorophyll bleaching, leading to cellular damage and ultimately, plant death.

The following diagram illustrates the signaling pathway of this compound's inhibitory action on Photosystem II.

References

Monisouron synthesis pathway and derivatives

An in-depth search for "Monisouron" and its synthesis pathway has yielded no results in publicly available scientific literature and chemical databases. This suggests that "this compound" may be one of the following:

-

A novel or very recently discovered compound: Information may not yet be published.

-

A proprietary or internal codename: The data would be confidential to the organization that developed it.

-

A misspelling of a different compound.

To proceed with your request for a technical guide, please verify the spelling of the compound or provide any of the following identifying information if available:

-

CAS (Chemical Abstracts Service) Registry Number

-

IUPAC (International Union of Pure and Applied Chemistry) name

-

A reference to any publication or patent where the compound is mentioned

Once the correct compound can be identified, a thorough guide on its synthesis, derivatives, and relevant biological pathways can be compiled, including the requested data tables, experimental protocols, and visualizations.

An In-depth Technical Guide to the Herbicide Monuron

Disclaimer: The herbicide "Monisouron" as specified in the topic is not found in scientific literature or regulatory databases. This guide focuses on Monuron , a well-documented herbicide with a similar name, which is presumed to be the intended subject. Monuron is an obsolete herbicide and is no longer approved for use in many regions due to environmental and health concerns.[1] This document is for informational and research purposes only.

Executive Summary

Monuron (3-(p-chlorophenyl)-1,1-dimethylurea) is a non-selective, systemic herbicide belonging to the phenylurea class.[2][3] Introduced circa 1952 by DuPont, it was one of the early synthetic herbicides developed for broad-spectrum control of annual and perennial grasses and broadleaved weeds.[1][2] Its primary mechanism of action is the inhibition of photosynthesis at the Photosystem II (PSII) complex. Historically, Monuron was used for total vegetation control in non-crop areas such as industrial sites, rights-of-way, and drainage ditches. Its use has significantly declined due to its environmental persistence, potential for groundwater contamination, and toxicological concerns.

Discovery and History

The herbicidal properties of substituted ureas were discovered shortly after World War II. Monuron was developed by reacting p-chlorophenyl isocyanate with dimethylamine and was introduced as a commercial herbicide around 1952. It became a key tool for non-selective weed control, often used as a soil sterilant at high application rates (10 to 30 kg AI/ha). At lower rates, it was also used selectively in certain crops like cotton, sugarcane, and asparagus. Over the decades, growing awareness of its environmental persistence and potential health risks, including being a suspected carcinogen, led to increased regulatory scrutiny and its eventual obsolescence in many countries.

Physicochemical and Toxicological Data

Quantitative data for Monuron are summarized in the tables below for clarity and ease of comparison.

Table 1: Physicochemical Properties of Monuron

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-chlorophenyl)-1,1-dimethylurea | |

| CAS Number | 150-68-5 | |

| Molecular Formula | C₉H₁₁ClN₂O | |

| Molecular Weight | 198.65 g/mol | |

| Appearance | White, odorless crystalline solid | |

| Melting Point | 174–175 °C | |

| Vapor Pressure | 5 x 10⁻⁷ mm Hg at 25 °C | |

| Water Solubility | 230 mg/L at 25 °C | |

| Stability | Stable under ordinary conditions at neutral pH. Hydrolysis increases with temperature and non-neutral pH. |

Table 2: Toxicological Profile of Monuron

| Endpoint | Value | Species | Source(s) |

| Acute Oral LD₅₀ | 3400 - 3700 mg/kg | Rat | |

| Carcinogenicity | Suspected carcinogen. Clear evidence of carcinogenicity in male rats (kidney and liver tumors). | - | |

| Key Effects | Anemia and methemoglobinemia have been observed in experimental animals. | - | |

| Environmental Fate | Persistent in soil with a high potential to leach into groundwater. | - |

Mechanism of Action: Photosystem II Inhibition

Monuron exerts its herbicidal effect by interrupting the photosynthetic electron transport chain in plants. Like other urea-based herbicides, it specifically targets the D1 quinone-binding protein within Photosystem II (PSII) in the thylakoid membranes of chloroplasts.

By binding to the Q₈ site of the D1 protein, Monuron physically blocks the binding of plastoquinone, the native electron acceptor. This blockage halts the flow of electrons from PSII, thereby inhibiting the conversion of light energy into chemical energy (ATP and NADPH). The disruption leads to a cascade of secondary effects, including the production of reactive oxygen species that cause rapid cellular damage, lipid peroxidation, chlorosis (yellowing), and eventual necrosis (tissue death), starting from the leaf margins and progressing inwards.

Experimental Protocols

Synthesis of Monuron

The industrial synthesis of Monuron is typically achieved through the reaction of p-chlorophenyl isocyanate with dimethylamine. An alternative method involves the condensation reaction of 4-chloroaniline with dimethylcarbamoyl chloride.

Representative Lab-Scale Protocol:

-

Reactant Preparation: Dissolve 4-chloroaniline in an appropriate organic solvent such as toluene or acetone in a reaction vessel.

-

Reaction: Slowly add dimethylcarbamoyl chloride to the solution while maintaining controlled temperature and pH conditions to facilitate the condensation reaction.

-

Purification: After the reaction is complete, the crude Monuron product is purified. This is typically achieved through recrystallization from a suitable solvent (e.g., methanol) or via solvent extraction to remove impurities.

-

Analysis: The purity of the final product is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its structure verified by spectroscopy (e.g., NMR).

Bioassay for Photosystem II Inhibition

The inhibitory effect of Monuron on PSII can be quantified using various bioassays. A common method is the chlorophyll fluorescence assay, which measures changes in fluorescence emission from chloroplasts upon exposure to the herbicide.

Representative Protocol using Chlorophyll Fluorescence:

-

Thylakoid Isolation: Isolate intact chloroplasts or thylakoid membranes from a susceptible plant species (e.g., pea, spinach).

-

Herbicide Treatment: Prepare a series of Monuron concentrations and incubate them with the thylakoid samples for a defined period. A control sample with no herbicide is also prepared.

-

Fluorescence Measurement: Use a pulse-amplitude-modulation (PAM) fluorometer to measure the chlorophyll fluorescence transient (OJIP curve). The inhibition of variable fluorescence (e.g., 1-Vj) is a key parameter.

-

Data Analysis: Plot the inhibition of the fluorescence parameter against the logarithm of the Monuron concentration. Fit the data to a suitable dose-response curve (e.g., Langmuir adsorption isotherm) to calculate the I₅₀ value (the concentration required for 50% inhibition).

Formulations and Applications

Monuron was typically formulated as a wettable powder (often 80% active ingredient) or as granules. These formulations were often mixed with dispersants and stabilizers to improve application efficiency. For non-selective, total vegetation control on non-cropland, it was applied at high rates. Lower rates were used for pre-emergence or early post-emergence control of annual weeds in tolerant crops. Its systemic nature means it could be absorbed through both roots and foliage, translocating upwards through the xylem.

References

A Technical Guide to N-(5-tert-butyl-1,2-oxazol-3-yl)-N'-methylurea and its Analogs: Properties, Synthesis, and Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract: The N-(5-tert-butyl-1,2-oxazol-3-yl)urea scaffold is a cornerstone for the development of potent kinase inhibitors, particularly targeting FMS-like tyrosine kinase 3 (FLT3). This technical guide provides a comprehensive overview of the known properties, synthesis, and biological activities associated with this chemical class. While specific data for N-(5-tert-butyl-1,2-oxazol-3-yl)-N'-methylurea is limited in public literature, this document aggregates information from closely related analogs to provide a detailed profile for researchers. The guide covers physicochemical properties, mechanism of action as an FLT3 inhibitor, generalized experimental protocols, and visual diagrams of synthetic and signaling pathways.

Introduction to Isoxazole-Urea Derivatives

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[1][2][3] This moiety is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.[1][3] Its unique electronic and structural characteristics allow for diverse, non-covalent interactions with biological targets such as enzymes and receptors.

When combined with a urea linker, the isoxazole forms a scaffold with significant therapeutic potential. Derivatives of N-(5-tert-butyl-1,2-oxazol-3-yl)urea have been extensively investigated as potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in the treatment of Acute Myeloid Leukemia (AML). The tert-butyl group at the 5-position of the isoxazole ring is a common feature in this class of inhibitors.

Physicochemical Properties

| Property | Value | Compound | Source |

| Molecular Formula | C₁₀H₁₇N₃O₂ | Isouron (N,N-dimethyl derivative) | |

| Molar Mass | 211.26 g/mol | Isouron (N,N-dimethyl derivative) | |

| Melting Point | 116-122 °C | Isouron (N,N-dimethyl derivative) | |

| Boiling Point | ~351 °C (estimated) | Isouron (N,N-dimethyl derivative) | |

| Density | ~1.13 g/cm³ (estimated) | Isouron (N,N-dimethyl derivative) |

Biological Activity and Mechanism of Action

Primary Target: FMS-Like Tyrosine Kinase 3 (FLT3)

The primary biological target for this class of compounds is the FLT3 receptor tyrosine kinase. FLT3 plays a critical role in the normal development of hematopoietic stem cells. However, mutations, particularly internal tandem duplications (ITD), can lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival, a hallmark of AML.

N-(5-tert-butyl-1,2-oxazol-3-yl)urea analogs act as ATP-competitive inhibitors, binding to the kinase domain of FLT3 and preventing its phosphorylation. This action blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis in FLT3-mutated cancer cells.

In Vitro and In Vivo Efficacy

Numerous studies have demonstrated the potent anti-leukemic activity of derivatives based on this scaffold. For example, analogs have shown significant inhibitory activity against FLT3 and high cytotoxicity against FLT3-ITD-bearing human AML cell lines, such as MV4-11. One notable analog, N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (16i) , induced apoptosis and led to complete tumor regression in an MV4-11 xenograft model at a dose of 60 mg/kg/day.

The clinical relevance of this scaffold is highlighted by Quizartinib (AC220) , a potent and selective FLT3 inhibitor that shares the core N-(5-tert-butyl-isoxazol-3-yl)urea structure and has undergone extensive clinical trials for AML.

Signaling Pathway Inhibition

The mechanism of action involves the direct inhibition of the FLT3 signaling cascade.

Caption: Inhibition of the FLT3 signaling pathway by N-(5-tert-butyl-1,2-oxazol-3-yl)urea analogs.

Experimental Protocols

Detailed experimental protocols for the specific title compound are not publicly available. However, based on literature for analogous compounds, generalized procedures can be outlined.

General Synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-N'-aryl/alkyl Ureas

The synthesis typically involves the reaction of 5-tert-butyl-1,2-oxazol-3-amine with an appropriate isocyanate.

Caption: General synthetic workflow for N-(5-tert-butyl-1,2-oxazol-3-yl)-N'-methylurea.

Methodology:

-

Reaction Setup: 5-tert-butyl-1,2-oxazol-3-amine is dissolved in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: Methyl isocyanate (or another desired isocyanate) is added to the solution, often dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The reaction mixture is stirred for a period ranging from a few hours to overnight. Progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Isolation: Upon completion, the solvent is typically removed under reduced pressure. The crude product is then isolated, which may involve precipitation by adding a non-polar solvent or an aqueous workup.

-

Purification: The crude solid is purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

In Vitro FLT3 Kinase Inhibition Assay (General Protocol)

Objective: To determine the concentration of the compound required to inhibit 50% of the FLT3 kinase activity (IC₅₀).

Methodology:

-

Reagents and Materials: Recombinant human FLT3 kinase, a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 polymer), ATP (adenosine triphosphate), and the test compound (dissolved in DMSO).

-

Assay Procedure: The assay is typically performed in a 96- or 384-well plate format.

-

The test compound is serially diluted to various concentrations.

-

The FLT3 enzyme, substrate, and test compound are pre-incubated in an assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30 °C).

-

-

Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (using ³²P- or ³³P-labeled ATP) or non-radioactive methods like ELISA-based assays with anti-phosphotyrosine antibodies or luminescence-based assays that measure ATP consumption.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO vehicle). The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

The N-(5-tert-butyl-1,2-oxazol-3-yl)-N'-methylurea scaffold is a validated and highly promising platform for the design of targeted therapeutics, particularly for hematological malignancies driven by kinase dysregulation. While detailed public data on the title compound itself is sparse, the extensive research on its close analogs, including the clinically evaluated drug Quizartinib, underscores the therapeutic potential of this chemical class. The potent and selective inhibition of FLT3, coupled with established synthetic routes, makes this scaffold an attractive starting point for further drug discovery and development efforts. Future research could focus on optimizing the N'-substituent to enhance potency, selectivity, and pharmacokinetic properties.

References

Monuron's Strategic Assault on Photosynthesis: A Technical Deep-Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monuron, a phenylurea herbicide, exerts its phytotoxic effects by directly targeting the heart of photosynthesis. This in-depth technical guide elucidates the precise mode of action of Monuron on the photosynthetic pathway, providing a comprehensive resource for researchers, scientists, and professionals involved in drug and herbicide development. Through a detailed examination of its molecular interactions, this document outlines how Monuron disrupts the photosynthetic electron transport chain, leading to rapid inhibition of plant growth and eventual death. Quantitative data on its inhibitory activity are presented, alongside detailed experimental protocols for assessing the impact of such compounds on photosynthetic efficiency. Furthermore, this guide provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of Monuron's mechanism of action.

Introduction to Monuron and Phenylurea Herbicides

Monuron is a systemic, non-selective herbicide belonging to the phenylurea class.[1] Historically, it has been utilized for the control of a wide range of annual and perennial weeds in both agricultural and non-crop settings.[2] The herbicidal efficacy of phenylurea compounds is rooted in their ability to inhibit photosynthesis, a fundamental process for plant survival.[3][4]

The general chemical structure of phenylurea herbicides is characterized by a phenyl ring and a urea functional group. The nature and position of substituents on both the phenyl ring and the urea nitrogen atoms significantly influence the herbicidal activity and selectivity of these compounds.[3]

Core Mechanism of Action: Inhibition of Photosystem II

The primary target of Monuron and other phenylurea herbicides is Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. Monuron acts as a potent inhibitor of the Hill reaction, the light-driven transfer of electrons from water to an artificial electron acceptor.

Specifically, Monuron disrupts the electron flow by binding to the D1 protein, a core subunit of the PSII reaction center. It competitively inhibits the binding of plastoquinone (PQ), the native mobile electron carrier, at the QB binding site on the D1 protein. This blockage prevents the transfer of electrons from the primary stable electron acceptor, a bound plastoquinone known as QA, to the secondary plastoquinone acceptor, QB. The interruption of this crucial step in the electron transport chain has a cascade of detrimental effects, including the cessation of ATP and NADPH production, which are essential for carbon dioxide fixation. The blockage of electron flow also leads to the formation of highly reactive oxygen species (ROS), which cause oxidative damage to cellular components, ultimately leading to cell death.

Signaling Pathway: Monuron's Inhibition of Photosynthetic Electron Transport

Caption: Monuron's mode of action, blocking electron transport at the QB binding site of the D1 protein in Photosystem II.

Quantitative Data on Inhibitory Activity

The potency of a herbicide is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit a biological process by 50%. While specific IC50 values for Monuron's direct inhibition of PSII are not as readily available in recent literature as for the closely related and frequently studied Diuron, historical data and comparative studies place it as a potent inhibitor. For context, the IC50 value for Diuron in inhibiting electron transport in cyanobacterial membranes has been reported as 6.8 x 10⁻⁹ M.

| Herbicide | Target Organism/System | Parameter | Value | Reference(s) |

| Monuron | Soil | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 80 mL/g | |

| Diuron | Aphanocapsa 6308 (Cyanobacterium) | IC50 (PSII Electron Transport) | 6.8 x 10⁻⁹ M | |

| Diuron | Aphanocapsa 6308 (Cyanobacterium) | Binding Constant (Kb) to D1 protein | 1.7 x 10⁻⁷ M |

Note: The Koc value for Monuron indicates its mobility in soil and is not a direct measure of its photosynthetic inhibitory activity.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory effects of compounds like Monuron on the photosynthetic apparatus.

Protocol for Measuring Photosystem II Inhibition using Chlorophyll Fluorescence

This non-invasive technique is a rapid method for determining the effect of herbicides on PSII activity by measuring changes in chlorophyll fluorescence.

Objective: To determine the IC50 of a phenylurea herbicide on a target organism (e.g., isolated chloroplasts or whole plants).

Materials:

-

Pulse Amplitude Modulated (PAM) fluorometer

-

Isolated chloroplasts or intact leaves/algal culture

-

Assay buffer (e.g., 50 mM HEPES-NaOH pH 7.6, 0.33 M sorbitol, 10 mM NaCl, 5 mM MgCl2)

-

Stock solution of Monuron in a suitable solvent (e.g., DMSO or ethanol)

-

Microcentrifuge tubes or cuvettes

-

Pipettes

-

Dark chamber or light-proof foil

Procedure:

-

Sample Preparation:

-

For isolated chloroplasts: Prepare a suspension of intact chloroplasts in the assay buffer and adjust the chlorophyll concentration to a standardized value (e.g., 10 µg/mL).

-

For intact leaves: Select healthy, fully expanded leaves and cut leaf discs of a uniform size.

-

-

Herbicide Treatment:

-

Prepare a serial dilution of the Monuron stock solution in the assay buffer to obtain a range of desired final concentrations.

-

Add the chloroplast suspension or leaf discs to the microcentrifuge tubes or cuvettes.

-

Add the different concentrations of Monuron to the respective samples. Include a solvent control (buffer with the same concentration of solvent used for the herbicide stock) and a negative control (buffer only).

-

-

Dark Adaptation:

-

Incubate all samples in complete darkness for a specified period (e.g., 15-30 minutes) to ensure all PSII reaction centers are in an open state.

-

-

Fluorescence Measurement:

-

Place the sample in the PAM fluorometer.

-

Measure the minimal fluorescence (Fo) by applying a weak, non-actinic measuring light.

-

Apply a short, saturating pulse of high-intensity light to measure the maximal fluorescence (Fm).

-

-

Data Analysis:

-

Calculate the maximum quantum yield of PSII photochemistry (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm .

-

Plot the Fv/Fm values against the logarithm of the Monuron concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of Monuron that causes a 50% reduction in Fv/Fm.

-

Protocol for Measuring Photosynthetic Oxygen Evolution

This method directly measures the rate of oxygen production, a key indicator of water-splitting activity in PSII.

Objective: To determine the effect of Monuron on the rate of photosynthetic oxygen evolution.

Materials:

-

Clark-type oxygen electrode system

-

Light source with controlled intensity

-

Water bath for temperature control

-

Isolated chloroplasts

-

Assay buffer (as described in 4.1)

-

Artificial electron acceptor (e.g., 2,6-dichloroindophenol [DCPIP] or potassium ferricyanide)

-

Stock solution of Monuron

Procedure:

-

System Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions, typically using air-saturated and oxygen-depleted (e.g., by adding sodium dithionite) buffer.

-

Sample Preparation: Prepare a suspension of isolated chloroplasts in the assay buffer to a known chlorophyll concentration.

-

Reaction Setup:

-

Add a defined volume of the chloroplast suspension to the oxygen electrode chamber containing the assay buffer and the artificial electron acceptor.

-

Allow the system to equilibrate in the dark to measure the rate of respiration (oxygen consumption).

-

-

Measurement of Photosynthetic Rate:

-

Illuminate the chamber with a saturating light intensity and record the rate of oxygen evolution.

-

-

Inhibitor Assay:

-

Introduce a specific concentration of Monuron (or a range of concentrations in separate experiments) into the chamber and allow it to incubate with the chloroplasts for a short period in the dark.

-

Illuminate the chamber again and measure the inhibited rate of oxygen evolution.

-

-

Data Analysis:

-

Calculate the rate of oxygen evolution as µmol O2 / mg chlorophyll / hour.

-

Express the inhibitory effect of Monuron as a percentage of the control (uninhibited) rate.

-

By testing a range of Monuron concentrations, an IC50 value for the inhibition of oxygen evolution can be determined.

-

Experimental Workflow for Characterizing PSII-Inhibiting Herbicides

The following diagram outlines a typical workflow for the identification and characterization of a novel Photosystem II-inhibiting herbicide.

Caption: A logical workflow for the comprehensive characterization of a Photosystem II-inhibiting herbicide.

Conclusion

Monuron is a potent phenylurea herbicide that effectively controls a broad spectrum of weeds by inhibiting the photosynthetic electron transport chain at Photosystem II. Its specific binding to the D1 protein, thereby blocking plastoquinone reduction, leads to a rapid cessation of photosynthesis and the generation of cytotoxic reactive oxygen species. The experimental protocols detailed in this guide provide robust methods for evaluating the efficacy of Monuron and other potential PSII inhibitors. A thorough understanding of the molecular mode of action of existing herbicides like Monuron is crucial for the development of new, more selective, and environmentally benign weed management strategies. This technical guide serves as a foundational resource for researchers and professionals dedicated to advancing the science of herbicide development and plant biology.

References

Toxicological Profile of Monensin in Non-Target Organisms: An In-depth Technical Guide

A Note on Nomenclature: The query for "Monisouron" did not yield specific results in toxicological databases. It is highly probable that this is a misspelling of "Monensin," a widely used ionophore antibiotic with a well-documented toxicological profile in various species. This guide will, therefore, focus on the toxicological data available for Monensin.

Introduction

Monensin is a polyether ionophore antibiotic produced by Streptomyces cinnamonensis. It is primarily used in veterinary medicine as a coccidiostat in poultry and a growth promotant in ruminants. Its mechanism of action involves the transport of cations across cell membranes, leading to a disruption of ionic gradients. While effective for its intended purposes, Monensin can have significant toxicological effects on non-target organisms that may be exposed through environmental contamination or accidental ingestion. This technical guide provides a comprehensive overview of the toxicological profile of Monensin in various non-target organisms, intended for researchers, scientists, and drug development professionals.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for Monensin in a range of non-target organisms.

Table 1: Acute Toxicity of Monensin in Avian Species

| Species | Endpoint | Value | Reference |

| Chicken (Gallus gallus domesticus) | Oral LD50 | 200 mg/kg bw | [1] |

| Chicken (Gallus gallus domesticus) | Oral LD50 | 214.0 mg/kg bw | [2] |

| Turkey (Meleagris gallopavo) | Oral LD50 | 10-40 mg/kg bw | |

| Bobwhite Quail (Colinus virginianus) | Oral LD50 | 119 mg/kg bw | |

| Mallard Duck (Anas platyrhynchos) | Oral LD50 | >2000 mg/kg bw |

Table 2: Acute Toxicity of Monensin in Mammalian Species

| Species | Endpoint | Value | Reference |

| Horse (Equus caballus) | Oral LD50 | 2-3 mg/kg bw | [3] |

| Cattle (Bos taurus) | Oral LD50 | 22 mg/kg bw | [4] |

| Sheep (Ovis aries) | Oral LD50 | 12 mg/kg bw | [4] |

| Pig (Sus scrofa domesticus) | Oral LD50 | 16 mg/kg bw | |

| Dog (Canis lupus familiaris) | Oral LD50 | 20 mg/kg bw | |

| Goat (Capra aegagrus hircus) | Oral LD50 | 26.4 mg/kg bw | |

| Rat (Rattus norvegicus) | Oral LD50 (male) | 40.1 ± 3.0 mg/kg bw | |

| Rat (Rattus norvegicus) | Oral LD50 (female) | 24.3 ± 2.7 mg/kg bw |

Table 3: Toxicity of Monensin to Aquatic Organisms

| Species | Endpoint | Value | Remarks | Reference |

| Zebrafish (Danio rerio) | - | Inhibited growth | Quantitative data not specified | |

| Water Flea (Daphnia magna) | - | Inhibited growth | Quantitative data not specified | |

| Aquatic Biota | RQ | >1 | High ecotoxicological risk at concentrations found in a studied stream (max conc. 4.70 µg/L) |

RQ: Risk Quotient

Table 4: Toxicity of Monensin to Soil Organisms

| Species | Endpoint | Value | Reference |

| Earthworm (Eisenia andrei) | Reproduction EC50 | 12.7 mg/kg dry soil | |

| Earthworm (Eisenia andrei) | Reproduction NOEC | 3.5 mg/kg dry soil | |

| Woodlouse (Porcellio scaber) | Reproduction NOEC | ≥849 mg/kg dry soil |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological studies. The following sections outline standardized methodologies for key experiments based on internationally recognized guidelines.

Acute Avian Oral Toxicity Test (OECD 223)

This test is designed to assess the acute oral toxicity of a substance to birds.

-

Test Species: Commonly used species include the Bobwhite Quail (Colinus virginianus) and the Mallard Duck (Anas platyrhynchos).

-

Test Substance Administration: The test substance is administered orally in a single dose via gavage.

-

Dose Levels: A limit test at 2000 mg/kg body weight is often performed initially. If mortality occurs, a full dose-response study with at least three dose levels is conducted to determine the LD50.

-

Observation Period: Birds are observed for at least 14 days post-dosing.

-

Endpoints:

-

Mortality: The number of dead birds in each group is recorded.

-

Clinical Signs: Observations of behavioral and physiological changes are made daily.

-

Body Weight: Individual body weights are measured at the beginning and end of the study.

-

Gross Necropsy: All birds are subjected to a gross necropsy at the end of the study.

-

-

Data Analysis: The LD50 and its 95% confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis).

Acute Fish Toxicity Test (OECD 203)

This guideline outlines a method to determine the acute lethal toxicity of substances to fish in freshwater.

-

Test Species: Common test species include Rainbow Trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), and Fathead Minnow (Pimephales promelas).

-

Test Design: A semi-static or flow-through system is used. Fish are exposed to the test substance for 96 hours.

-

Concentrations: A range of at least five concentrations, typically in a geometric series, is tested along with a control group.

-

Loading: The loading of fish should not exceed 1.0 g/L.

-

Water Quality: Temperature, pH, and dissolved oxygen are monitored throughout the test.

-

Endpoints: Mortality is the primary endpoint, recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 (median lethal concentration) at 96 hours is calculated with 95% confidence limits.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of substances to Daphnia magna or other suitable daphnid species.

-

Test Organisms: Neonates (<24 hours old) of Daphnia magna are used.

-

Test Design: A static test is performed for 48 hours.

-

Concentrations: At least five concentrations of the test substance are used.

-

Test Conditions: The test is conducted in the dark at a constant temperature (20 ± 1 °C).

-

Endpoint: Immobilisation (inability to swim) is the primary endpoint, observed at 24 and 48 hours.

-

Data Analysis: The EC50 (median effective concentration) for immobilisation at 48 hours is calculated.

Signaling Pathways and Mechanism of Toxicity

Monensin's primary mechanism of toxicity stems from its function as a sodium ionophore. It forms a lipophilic complex with sodium ions, facilitating their transport across biological membranes in exchange for protons (H+). This disruption of the natural ion gradients leads to a cascade of cellular events.

Disruption of Ion Homeostasis and Cellular Function

Caption: Monensin's primary toxic action via disruption of cellular ion homeostasis.

The influx of Na+ and efflux of H+ leads to an increase in intracellular pH and disrupts the function of organelles that rely on proton gradients, such as the Golgi apparatus and lysosomes. The altered intracellular sodium concentration also impacts the Na+/K+ ATPase pump, which is crucial for maintaining cellular membrane potential.

Mitochondrial Dysfunction and Oxidative Stress

Monensin-induced disruption of ion gradients can lead to mitochondrial swelling and damage. This dysfunction impairs cellular respiration and ATP production. Furthermore, studies have shown that Monensin can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and ultimately trigger apoptosis (programmed cell death).

References

- 1. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Na+/K+ pump interacts with the h-current to control bursting activity in central pattern generator neurons of leeches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]

Monisouron: An In-Depth Technical Guide on Environmental Fate and Degradation

A comprehensive review of available scientific literature reveals a significant data gap regarding the environmental fate and degradation of the herbicide Monisouron. Despite extensive searches for its ISO common name, IUPAC name (1-(5-tert-butylisoxazol-3-yl)-3-methylurea), and CAS number (55807-46-0), no publicly available studies were identified that detail its behavior and breakdown in the environment.

This technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's environmental persistence, transformation, and mobility. However, the absence of empirical data on its soil metabolism, hydrolysis, photolysis, and aquatic biodegradation prevents a quantitative assessment of its environmental risk.

While information exists for other urea-based herbicides, it is scientifically unsound to extrapolate those findings to this compound. Minor variations in chemical structure can lead to substantial differences in environmental behavior, including degradation rates and the nature of breakdown products.

Therefore, the core requirements of this guide—including quantitative data tables, detailed experimental protocols, and visualizations of degradation pathways—cannot be fulfilled at this time due to the lack of primary research on this specific active ingredient.

Future Research Directions

The absence of data on this compound highlights a critical need for research to characterize its environmental profile. Key areas for future investigation should include:

-

Soil Degradation Studies: To determine its persistence in various soil types under aerobic and anaerobic conditions, identify major metabolites, and calculate degradation half-lives (DT50).

-

Photodegradation Studies: To assess its stability when exposed to sunlight in both aquatic and soil surface environments.

-

Hydrolysis Studies: To evaluate its rate of degradation in water at different pH levels.

-

Aquatic Metabolism Studies: To understand its fate in water-sediment systems.

-

Mobility Studies: To determine its potential for leaching into groundwater and surface water runoff.

Until such studies are conducted and published in peer-reviewed literature, a comprehensive and reliable assessment of the environmental fate and degradation of this compound remains elusive. Professionals in the field are advised to exercise caution and to consult regulatory agencies for any available proprietary data that may exist but is not in the public domain.

Monisouron: A Technical Guide to its Physicochemical Properties and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and mode of action of Monisouron (CAS 55807-46-0), a urea-based herbicide. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the general characteristics of urea herbicides, providing a framework for experimental investigation.

Introduction to this compound

Solubility of Urea Herbicides: A General Perspective

Quantitative solubility data for this compound in water and a range of organic solvents is not extensively documented in publicly accessible scientific literature. However, the solubility of urea herbicides as a class is influenced by their molecular structure. Generally, their solubility in water is limited but can be influenced by pH and temperature. Solubility in organic solvents is typically higher, a characteristic that is leveraged in formulation development.

For reference, a general qualitative description of the solubility of related compounds is provided below. It is crucial to note that these are not direct data for this compound and should be used as a preliminary guide for solvent selection in experimental studies.

Table 1: General Solubility Profile of Structurally Similar Compounds (Qualitative)

| Solvent Class | General Solubility Observation for Urea Herbicides |

| Aqueous Solvents | |

| Water | Generally low to moderate solubility |

| Polar Aprotic Solvents | |

| Dimethyl Sulfoxide (DMSO) | Generally good solubility |

| Dimethylformamide (DMF) | Generally good solubility |

| Polar Protic Solvents | |

| Methanol | Moderate to good solubility |

| Ethanol | Moderate to good solubility |

| Nonpolar Solvents | |

| Toluene | Generally low solubility |

| Hexane | Generally low solubility |

Experimental Protocol for Solubility Determination

For researchers aiming to quantify the solubility of this compound, the following is a generalized experimental protocol based on the widely accepted shake-flask method. This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in water and various organic solvents at a specified temperature.

Materials:

-

This compound (analytical standard)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, toluene, hexane) of high purity

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure equilibrium is achieved.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Mode of Action of Urea Herbicides

Urea-based herbicides, including this compound, are known to act as inhibitors of photosynthesis. Specifically, they disrupt the photosynthetic electron transport chain in plants.

The primary target of urea herbicides is the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. By binding to the D1 protein, these herbicides block the binding site of plastoquinone (PQ), a mobile electron carrier. This blockage prevents the transfer of electrons from the primary electron acceptor of PSII (QA) to PQ. The interruption of this electron flow halts the process of photosynthesis, leading to a buildup of highly reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately resulting in plant cell death.

Signaling Pathway of Urea Herbicide Action

Caption: General mode of action of urea herbicides at Photosystem II.

Conclusion

While specific quantitative data on the solubility of this compound remains elusive in the public domain, this guide provides a foundational understanding for researchers. The general solubility characteristics of urea herbicides, a standardized experimental protocol for its determination, and an overview of its mode of action as a photosystem II inhibitor offer a starting point for further investigation and application in agricultural and environmental sciences. Direct experimental determination of this compound's solubility is highly recommended for any research or development activities.

In-depth Technical Guide: Absorption and Translocation of Monisouron in Weeds

Notice to Readers: As of late 2025, publicly accessible scientific literature lacks specific, in-depth studies on the absorption and translocation of the herbicide Monisouron in weeds. While the general principles of herbicide uptake and movement in plants are well-established, detailed quantitative data, specific experimental protocols, and elucidated signaling pathways for this compound remain unpublished. This guide, therefore, outlines the probable mechanisms of this compound's action based on its chemical class (a urea herbicide) and the established knowledge of how similar herbicides function. The experimental protocols and data tables presented are illustrative examples based on common methodologies used in herbicide research and should not be considered as verified data for this compound.

Introduction

This compound is a urea-based herbicide, a class of compounds known for their inhibitory action on photosynthesis. The efficacy of a herbicide is critically dependent on its ability to be absorbed by the target weed and translocated to its site of action. This technical guide provides a comprehensive overview of the presumed pathways and mechanisms governing the absorption and translocation of this compound in weeds. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding, drawing parallels from well-studied urea herbicides.

Presumed Mode of Action and Target Site

Based on its classification as a urea herbicide, this compound is presumed to act as a potent inhibitor of Photosystem II (PSII) in the chloroplasts of plant cells.

Signaling Pathway of Urea Herbicides in Photosystem II Inhibition

Caption: Presumed signaling pathway of this compound inhibiting Photosystem II.

The binding of this compound to the D1 protein of the PSII complex is thought to block the binding of plastoquinone, a crucial electron carrier. This disruption halts the photosynthetic electron transport chain, leading to a cascade of events including the production of reactive oxygen species (ROS), lipid peroxidation, membrane damage, and ultimately, cell death.

Absorption of this compound

The entry of this compound into a weed can occur through two primary pathways: foliar absorption and root uptake. The efficiency of each pathway is influenced by the herbicide's formulation, environmental conditions, and the morphological and physiological characteristics of the weed species.

Foliar Absorption

For post-emergence applications, this compound must penetrate the waxy cuticle of the leaf surface to enter the plant.

General Experimental Workflow for Foliar Absorption Studies

Caption: Generalized workflow for studying foliar absorption of herbicides.

Root Uptake

For pre-emergence applications or when the herbicide reaches the soil, this compound can be absorbed by the roots.

General Experimental Workflow for Root Uptake Studies

Caption: Generalized workflow for studying root uptake of herbicides.

Translocation of this compound

Once absorbed, this compound must be transported within the plant to its site of action in the chloroplasts. This movement, or translocation, occurs primarily through the plant's vascular systems: the xylem and the phloem.

Xylem Translocation

Herbicides absorbed by the roots are primarily transported upwards to the shoots via the xylem, following the transpiration stream. This is a passive process driven by the movement of water from the roots to the leaves.

Phloem Translocation

For foliar-applied herbicides to be effective against the entire plant, including the root system, they must be able to move from the leaves (source tissues) to other parts of the plant like roots and growing points (sink tissues) via the phloem. This movement is known as symplastic transport. The extent of phloem mobility varies among herbicides.

Logical Relationship of Herbicide Movement in Plants

Caption: Herbicide absorption and translocation pathways in a plant.

Illustrative Quantitative Data

The following tables present hypothetical data to illustrate how quantitative results on this compound absorption and translocation would be structured. These are not real data for this compound.

Table 1: Hypothetical Foliar Absorption of this compound in Different Weed Species (% of Applied Dose)

| Weed Species | 6 Hours | 24 Hours | 48 Hours | 72 Hours |

| Amaranthus retroflexus | 15.2 | 35.8 | 55.1 | 68.9 |

| Echinochloa crus-galli | 10.5 | 28.4 | 45.3 | 58.2 |

| Chenopodium album | 18.9 | 42.1 | 62.7 | 75.3 |

Table 2: Hypothetical Translocation of Root-Absorbed this compound in Amaranthus retroflexus (% of Total Absorbed)

| Plant Part | 24 Hours After Treatment | 72 Hours After Treatment |

| Roots | 65.4 | 48.2 |

| Shoots | 34.6 | 51.8 |

Detailed Experimental Protocols (Illustrative Examples)

The following are generalized protocols that would be adapted for specific studies on this compound.

Protocol for ¹⁴C-Monisouron Foliar Absorption Study

-

Plant Material: Grow weeds to the 3-4 leaf stage in a controlled environment.

-

Herbicide Application: Prepare a treatment solution containing a known concentration of ¹⁴C-labeled this compound and a surfactant. Apply a specific volume (e.g., 1 µL droplets) to the adaxial surface of the third true leaf.

-

Incubation: Keep the treated plants in a growth chamber under controlled light, temperature, and humidity for various time points (e.g., 6, 24, 48, 72 hours).

-

Sample Collection: At each time point, excise the treated leaf.

-

Leaf Wash: Wash the surface of the excised leaf with a solution (e.g., acetone:water, 1:1 v/v) to remove unabsorbed ¹⁴C-Monisouron.

-

Quantification:

-

Measure the radioactivity in the leaf wash using a liquid scintillation counter (LSC).

-

Combust the washed leaf tissue in a biological oxidizer and quantify the radioactivity in the trapped CO₂ using an LSC.

-

-

Calculation: Express the absorbed ¹⁴C-Monisouron as a percentage of the total applied radioactivity.

Protocol for ¹⁴C-Monisouron Translocation Study (Root Application)

-

Plant Material: Grow weeds in a hydroponic system until the root system is well-developed.

-

Herbicide Application: Transfer the plants to a new hydroponic solution containing a known concentration of ¹⁴C-Monisouron.

-

Incubation: Maintain the plants in the treatment solution for defined periods.

-

Sample Collection: Harvest the plants and separate them into roots and shoots.

-

Root Wash: Thoroughly wash the roots to remove any herbicide adhering to the surface.

-

Sample Processing: Dry and weigh the root and shoot samples.

-

Quantification: Combust the plant parts in a biological oxidizer and quantify the radioactivity using an LSC.

-

Analysis: Determine the distribution of radioactivity between the roots and shoots to understand the translocation pattern.

Conclusion and Future Research Directions

While the precise details of this compound's absorption and translocation in weeds are not yet documented in peer-reviewed literature, this guide provides a robust framework based on the established principles of herbicide science for urea-based compounds. Future research should focus on conducting specific studies with radiolabeled this compound to generate empirical data on its uptake and movement in various economically important weed species. Such studies will be invaluable for optimizing its application, understanding potential resistance mechanisms, and developing more effective weed management strategies. Elucidating the specific molecular interactions of this compound at its target site will also be a critical area for future investigation.

Methodological & Application

Application Notes and Protocols for Monisouron Resistance Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of herbicide resistance in weed populations represents a significant threat to agricultural productivity and global food security. Monisouron, a hypothetical novel herbicide, has been developed to provide broad-spectrum control of key weed species. However, the potential for weeds to develop resistance to this compound necessitates the establishment of robust and efficient screening protocols. Early detection of resistance allows for the implementation of proactive weed management strategies, thereby preserving the efficacy of this valuable tool.

This document provides detailed application notes and protocols for a comprehensive this compound resistance screening program. The methodologies described herein are designed to be adaptable for various research and development settings, from academic laboratories to industrial high-throughput screening facilities. The protocols cover whole-plant bioassays, biochemical assays for target-site resistance, and molecular diagnostics, enabling the characterization of different resistance mechanisms.

Putative Mechanism of Action of this compound

For the context of this protocol, we will hypothesize that this compound is an inhibitor of the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of cell division and plant death. Herbicides targeting ALS are widely used due to their high efficacy and low toxicity to mammals.[2]

Resistance to ALS inhibitors can arise through two primary mechanisms:

-

Target-Site Resistance (TSR): This occurs due to mutations in the ALS gene, which alter the enzyme's structure and prevent the herbicide from binding effectively.[3][4] Specific amino acid substitutions can confer varying levels of resistance to different ALS-inhibiting herbicides.

-

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include reduced herbicide uptake and translocation, or more commonly, enhanced herbicide metabolism by enzymes such as cytochrome P450s and glutathione S-transferases.

Experimental Protocols

Whole-Plant Bioassay for this compound Resistance Screening

This protocol is designed to assess the level of resistance to this compound in weed populations at the whole-plant level.

Objective: To determine the dose-response of different weed biotypes to this compound and identify resistant individuals.

Materials:

-

Seeds from suspected resistant and known susceptible weed populations.

-

Pots or trays filled with appropriate soil mix.

-

Growth chamber or greenhouse with controlled environmental conditions.

-

This compound analytical standard and commercial formulation.

-

Spray chamber calibrated for uniform herbicide application.

-

Balanza analítica y material de vidrio volumétrico.

-

Surfactant/adjuvant as recommended for the this compound formulation.

Procedure:

-

Seed Germination and Plant Growth:

-

Sow seeds of susceptible and putative resistant populations in separate pots.

-

Place the pots in a growth chamber or greenhouse with optimal conditions for the specific weed species (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

-

Water the plants as needed and allow them to grow to the 2-4 leaf stage.

-

-

Herbicide Preparation and Application:

-

Prepare a stock solution of this compound.

-

Create a series of dilutions to generate a dose-response curve. A typical range would include 0x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field application rate.

-

Add the appropriate adjuvant to the spray solutions as specified for the this compound formulation.

-

Apply the different herbicide doses to the plants using a calibrated spray chamber. Ensure uniform coverage.

-

-

Data Collection and Analysis:

-

After 21 days, visually assess the plants for injury on a scale of 0% (no effect) to 100% (plant death).

-

Harvest the above-ground biomass for each pot and determine the fresh weight. Dry the biomass at 60°C for 72 hours and record the dry weight.

-

Calculate the percent reduction in growth for each treatment compared to the untreated control (0x dose).

-

Use a statistical software package to perform a log-logistic analysis of the dose-response data to determine the GR50 (the herbicide dose required to cause a 50% reduction in growth).

-

The resistance index (RI) can be calculated as the ratio of the GR50 of the resistant population to the GR50 of the susceptible population.

-

Data Presentation:

| Weed Biotype | GR50 (g a.i./ha) | Resistance Index (RI) |

| Susceptible | 10 | 1.0 |

| Resistant Population A | 150 | 15.0 |

| Resistant Population B | 80 | 8.0 |

Biochemical Assay: In Vitro ALS Enzyme Activity Assay

This protocol measures the activity of the ALS enzyme in the presence of this compound to determine if resistance is due to an altered target site.

Objective: To assess the sensitivity of the ALS enzyme from different weed biotypes to this compound.

Materials:

-

Young leaf tissue from susceptible and putative resistant plants.

-

Extraction buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl2, thiamine pyrophosphate, FAD, and DTT).

-

This compound analytical standard.

-

Reaction buffer (as above).

-

Creatine and α-naphthol solution.

-

NaOH solution.

-

Spectrophotometer or microplate reader.

Procedure:

-

Enzyme Extraction:

-

Harvest 1-2 grams of young leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Add extraction buffer and continue grinding until a homogenous slurry is formed.

-

Centrifuge the extract at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a range of this compound concentrations in the reaction buffer.

-

In a microplate, add the enzyme extract to the different this compound concentrations. Include a control with no herbicide.

-

Initiate the enzymatic reaction by adding the substrate (pyruvate).

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding sulfuric acid. This also converts the product, acetolactate, to acetoin.

-

Add creatine and α-naphthol and incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 530 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition of ALS activity for each this compound concentration relative to the no-herbicide control.

-

Determine the I50 value (the concentration of this compound required to inhibit 50% of the enzyme activity) for both the susceptible and resistant biotypes.

-

The resistance index (RI) can be calculated as the ratio of the I50 of the resistant population to the I50 of the susceptible population.

-

Data Presentation:

| Weed Biotype | I50 (µM) | Resistance Index (RI) |

| Susceptible | 0.1 | 1.0 |

| Resistant Population A | 5.0 | 50.0 |

| Resistant Population B | 0.15 | 1.5 |

Molecular Diagnostics for Target-Site Resistance